molecular formula C23H21F3N4 B11221700 N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11221700
M. Wt: 410.4 g/mol
InChI Key: PLFCOEVTYCOVMI-UHFFFAOYSA-N
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Description

N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

The synthesis of N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The process often starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups through various coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Scientific Research Applications

N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C23H21F3N4

Molecular Weight

410.4 g/mol

IUPAC Name

N,N-diethyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H21F3N4/c1-3-29(4-2)21-20-19(16-9-6-5-7-10-16)14-30(22(20)28-15-27-21)18-12-8-11-17(13-18)23(24,25)26/h5-15H,3-4H2,1-2H3

InChI Key

PLFCOEVTYCOVMI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C(=CN2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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